Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-1,3-thiazolidine-4-carboxamide

Lipophilicity Scaffold selection Drug-like property space

N,N-Dimethyl-1,3-thiazolidine-4-carboxamide is a heterocyclic building block consisting of a saturated 1,3-thiazolidine ring bearing a dimethylcarboxamide substituent at the 4-position. With a molecular formula of C₆H₁₂N₂OS and a molecular weight of 160.24 g/mol, it presents a compact scaffold (heavy atom count = with one hydrogen bond donor, three hydrogen bond acceptors, and a computed topological polar surface area (TPSA) of 57.6 Ų.

Molecular Formula C6H12N2OS
Molecular Weight 160.24
CAS No. 1103879-74-8
Cat. No. B2557573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1,3-thiazolidine-4-carboxamide
CAS1103879-74-8
Molecular FormulaC6H12N2OS
Molecular Weight160.24
Structural Identifiers
SMILESCN(C)C(=O)C1CSCN1
InChIInChI=1S/C6H12N2OS/c1-8(2)6(9)5-3-10-4-7-5/h5,7H,3-4H2,1-2H3
InChIKeyMBLLFHXZSVVLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-1,3-thiazolidine-4-carboxamide (CAS 1103879-74-8): Physicochemical Profile and Comparator Context


N,N-Dimethyl-1,3-thiazolidine-4-carboxamide is a heterocyclic building block consisting of a saturated 1,3-thiazolidine ring bearing a dimethylcarboxamide substituent at the 4-position [1]. With a molecular formula of C₆H₁₂N₂OS and a molecular weight of 160.24 g/mol, it presents a compact scaffold (heavy atom count = 10) with one hydrogen bond donor, three hydrogen bond acceptors, and a computed topological polar surface area (TPSA) of 57.6 Ų [2]. The compound is supplied as a research chemical with a minimum purity specification of 95% . Unlike extensively annotated 2-arylthiazolidine-4-carboxamide analogs that have been profiled as anticancer or PAF-antagonist leads, this unsubstituted thiazolidine dimethylamide remains primarily a synthetic intermediate, for which selection hinges on its distinct physicochemical and steric properties relative to close structural congeners.

Why Generic Substitution of N,N-Dimethyl-1,3-thiazolidine-4-carboxamide with Closest Analogs Is Not Straightforward


Thiazolidine-4-carboxamide derivatives exhibit pronounced structure-activity sensitivity, where even modest changes to the 2-aryl substituent, 4-carboxamide chain, or 5,5-dimethyl pattern can shift lipophilicity by >3 logP units, alter TPSA by >30 Ų, and invert biological selectivity profiles [1]. The parent compound lacks the 2-aryl and 5,5-dimethyl decorations that dominate most bioactive thiazolidine-4-carboxamide series, meaning its reactivity, solubility, and metabolic susceptibility differ fundamentally from the substituted analogs typically described in the medicinal chemistry literature [2]. Consequently, substituting this unadorned dimethylamide scaffold with a commercially abundant 2-phenyl or 5,5-dimethyl congener without re-validating synthetic compatibility or physicochemical properties risks misleading structure-property correlations and failed downstream derivatization.

Quantitative Differentiation Evidence for N,N-Dimethyl-1,3-thiazolidine-4-carboxamide Relative to In-Class Analogs


Lipophilicity (XLogP3) Positioning of the Unsubstituted Dimethylamide Scaffold vs. 2-Aryl and 5,5-Dimethyl Thiazolidine-4-carboxamide Congeners

The target compound exhibits a computed XLogP3-AA value of -0.1, placing it near the boundary of hydrophilic space [1]. This contrasts markedly with representative 2-arylthiazolidine-4-carboxamide anticancer leads, for which XLogP values typically range from 4.0 to >8.0 when carrying long-chain alkyl amides, and with 5,5-dimethylthiazolidine analogs that gain approximately +0.5 to +1.0 logP units relative to the non-methylated form [2]. The ~4-8 log unit separation from 2-aryl clinical candidates implies fundamentally different aqueous/organic partitioning, membrane permeability, and formulation requirements.

Lipophilicity Scaffold selection Drug-like property space

Hydrogen-Bond Donor Count and Topological Polar Surface Area as Discriminators from 5,5-Dimethyl and 2-Substituted Thiazolidine-4-carboxamides

The target compound presents 1 hydrogen bond donor (thiazolidine NH) and a TPSA of 57.6 Ų [1]. In the widely studied 5,5-dimethylthiazolidine-4-carboxamide series, the gem-dimethyl group does not alter the HBD count but increases the steric shielding of the NH and slightly elevates TPSA due to conformational effects [2]. Critically, 2-arylthiazolidine-4-carboxamide derivatives can carry zero HBD when the thiazolidine NH is further substituted, while their TPSA can exceed 100 Ų depending on the 2-aryl and amide substituents, placing them outside the ≤90 Ų CNS drug-like space. The target's low HBD count (1) and moderate TPSA render it a distinct entry point for parallel library synthesis targeting CNS-permeable or low-polar-surface-area scaffolds.

Hydrogen bonding TPSA Drug-likeness

Steric and Electronic Profile of the Dimethylamide Substituent vs. Primary Amide and Carboxylic Acid Analogs

The N,N-dimethylamide moiety introduces a tertiary amide that cannot act as a hydrogen bond donor, contrasting with the primary amide of thiazolidine-4-carboxamide (HBD = 2, TPSA = 75.6 Ų; computed for the unsubstituted carboxamide) and the carboxylic acid of thiazolidine-4-carboxylic acid (pKa ≈ 2.09, highly ionized at physiological pH) [1]. The dimethylamide group reduces TPSA by ~18 Ų relative to the primary amide and eliminates pH-dependent ionization present in the carboxylic acid, providing a neutral, moderately polar building block compatible with standard amide coupling and N-functionalization chemistries.

Amide substitution Steric effects Reactivity

Commercially Specified Purity and Scalability Options for Research Procurement

N,N-Dimethyl-1,3-thiazolidine-4-carboxamide is commercially available from multiple vendors with a minimum purity specification of 95%, offered in quantities ranging from 100 mg to 5 g, with pricing structures conducive to initial SAR exploration . The compound is catalogued as a building block (Enamine EN300-62821, AKSci 1515CY) and as a research chemical through various channels. In contrast, many 2-arylthiazolidine-4-carboxamide leads require custom synthesis, with lead times exceeding 4 weeks for quantities above 100 mg.

Chemical procurement Purity specification Building block supply

Research and Industrial Application Scenarios for N,N-Dimethyl-1,3-thiazolidine-4-carboxamide Derived from Quantitative Evidence


Parallel Library Synthesis Requiring a Low-Lipophilicity Thiazolidine Scaffold

Medicinal chemistry teams generating amide-bond diversified libraries from the thiazolidine-4-carboxylic acid scaffold can use this dimethylamide as a pre-activated, neutral building block. Its XLogP3 of -0.1 avoids the excessive lipophilicity (XLogP >4) that burdens 2-arylthiazolidine-4-carboxamide leads [1], keeping initial library members within favorable drug-like property space and reducing downstream formulation liabilities.

CNS Drug Discovery Programs Prioritizing Low TPSA and Controlled HBD Count

The combination of TPSA = 57.6 Ų (below the CNS MPO threshold of 76 Ų) and a single hydrogen bond donor makes this compound an advantageous starting point for designing brain-penetrant thiazolidine derivatives [1]. This contrasts with 2-aryl-substituted analogs whose TPSA values routinely exceed 80–120 Ų and with primary amide/carboxylic acid forms that carry a second donor group detrimental to passive CNS permeability.

Methodology Development for N-Functionalization of the Thiazolidine Ring

The neutral dimethylamide group eliminates competing acid-base chemistry during N-alkylation, N-acylation, or N-sulfonylation of the thiazolidine nitrogen [1]. Researchers optimizing regioselective N-substitution reactions can use this compound to avoid the zwitterionic complications and aqueous solubility challenges inherent to the parent thiazolidine-4-carboxylic acid (pKa ~2.09), thereby simplifying reaction monitoring and purification .

Quote Request

Request a Quote for N,N-dimethyl-1,3-thiazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.